Cyclized RGDC Exhibits 10-Fold Higher Integrin-Binding Efficiency Than Linear GRGDSP
When conformationally constrained via disulfide bond formation (GAC*RGDC*LGA), the cyclic RGDC-containing peptide exhibits approximately 10-fold higher efficiency than the linear benchmark peptide GRGDSP in inhibiting cell attachment mediated by αvβ1, αvβ3, and αvβ5 integrins [1]. The cyclic RGDC peptide also shows 10-fold greater efficiency than any linear RGD-containing hexapeptide in inhibiting phage binding to α5β1 integrin and α5β1-expressing cell attachment to fibronectin [1].
| Evidence Dimension | Inhibition efficiency (fold-difference) |
|---|---|
| Target Compound Data | 10-fold higher efficiency |
| Comparator Or Baseline | Linear GRGDSP (inhibition of αvβ1/αvβ3/αvβ5-mediated cell attachment); linear RGD hexapeptides (α5β1 binding inhibition) |
| Quantified Difference | ~10-fold |
| Conditions | Phage display library screening; α5β1-expressing cell attachment to fibronectin; αvβ1/αvβ3/αvβ5 integrin-mediated cell adhesion assays |
Why This Matters
Demonstrates that constraining RGDC via disulfide cyclization dramatically enhances integrin-binding potency, justifying selection of RGDC over linear analogs when high-affinity integrin engagement is required.
- [1] Koivunen, E., et al. (1993). Selection of peptides binding to the alpha 5 beta 1 integrin from phage display library. J Biol Chem, 268(27), 20205-10. View Source
